molecular formula C23H24ClN3O3S B11049392 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Cat. No. B11049392
M. Wt: 458.0 g/mol
InChI Key: PIOUJWFCIUGPSD-UHFFFAOYSA-N
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Description

The compound 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazolo[3,4-d][1,3]thiazine core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[3,4-d][1,3]thiazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 2-chlorobenzyl group: This step involves the reaction of the intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Final assembly: The final product is obtained by combining the intermediates under specific reaction conditions, such as refluxing in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the pyrazolo[3,4-d][1,3]thiazine core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a potential candidate for drug development. Its structure suggests it could interact with biological targets in a specific manner.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new drugs for various diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure and reactivity make it a versatile compound for various applications.

Mechanism of Action

The mechanism of action of 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one lies in its specific combination of functional groups and its pyrazolo[3,4-d][1,3]thiazine core. This structure imparts unique reactivity and biological activity, distinguishing it from other similar compounds.

properties

Molecular Formula

C23H24ClN3O3S

Molecular Weight

458.0 g/mol

IUPAC Name

4-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-6-methyl-1-propan-2-yl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C23H24ClN3O3S/c1-13(2)27-22-20(23(28)26-27)21(31-14(3)25-22)15-9-10-18(19(11-15)29-4)30-12-16-7-5-6-8-17(16)24/h5-11,13,21H,12H2,1-4H3,(H,26,28)

InChI Key

PIOUJWFCIUGPSD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=CC(=C(C=C3)OCC4=CC=CC=C4Cl)OC)C(=O)NN2C(C)C

Origin of Product

United States

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